molecular formula C9H11NO4S B1634920 4-{[(Methylsulfonyl)amino]methyl}benzoic acid CAS No. 696634-97-6

4-{[(Methylsulfonyl)amino]methyl}benzoic acid

Cat. No.: B1634920
CAS No.: 696634-97-6
M. Wt: 229.26 g/mol
InChI Key: ZWNLAPYEHZIKHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(Methylsulfonyl)amino]methyl}benzoic acid is a high-purity chemical reagent designed for research and development applications in medicinal chemistry and life sciences. This compound belongs to a class of benzoic acid derivatives that are of significant interest in the design and synthesis of novel bioactive molecules. Its structure incorporates both a carboxylic acid and a methylsulfonamide group via a methylene linker, providing a versatile scaffold for building structure-activity relationships (SAR) and for use as a synthetic intermediate. Compounds based on the 4-(aminomethyl)benzoic acid scaffold have been identified as potent inhibitors of viral entry for pathogens such as Ebola and Marburg virus, functioning by targeting the viral glycoprotein to block fusion with host cells . Furthermore, the methylsulfonamide group is a key pharmacophore in various sulfonamide-based therapeutics, which are known for a range of biological activities . Researchers can utilize this reagent in hit-to-lead optimization campaigns, particularly in developing protease inhibitors or modulators of protein-protein interactions. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(methanesulfonamidomethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c1-15(13,14)10-6-7-2-4-8(5-3-7)9(11)12/h2-5,10H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWNLAPYEHZIKHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxime Preparation

4-Carboxylbenzaldehyde or its methyl ester reacts with hydroxylamine (NH$$_2$$OH) to form 4-carboxylbenzaldehyde oxime. Alkaline conditions (pH 10–12) and temperatures of 25–35°C maximize oxime yield (98–99.5%).

Hydrogenation Conditions

The oxime undergoes catalytic hydrogenation using Pd/C (5–10 wt% Pd) under 10 kg/cm$$^2$$ H$$_2$$ at room temperature. Key parameters:

  • Stirring speed : 1,500 rpm ensures efficient gas-liquid mixing, achieving 93.5% AMBA yield.
  • Base additive : Sodium hydroxide (4.0 equivalents) neutralizes HCl byproducts, preventing catalyst poisoning.

Table 1: Impact of Stirring Speed on AMBA Yield

Stirring Speed (rpm) Reaction Time (h) AMBA Yield (%) Purity (%)
700 8.5 62.3 98.5
1,500 3.5 93.5 99.9
2,000 3.5 89.7 99.2

Lower speeds (<1,000 rpm) reduce H$$_2$$ diffusion, leading to incomplete reduction and byproduct formation (e.g., hydroxylamine derivatives).

Sulfonylation of 4-Aminomethylbenzoic Acid

Reaction Mechanism

AMBA reacts with methanesulfonyl chloride in dichloromethane or THF, using triethylamine (1.2 equivalents) to scavenge HCl. The sulfonylation proceeds at 0–5°C to mitigate exothermic side reactions.

Key steps :

  • Dissolve AMBA in anhydrous dichloromethane.
  • Add triethylamine dropwise, followed by methanesulfonyl chloride (1.5 equivalents).
  • Stir at 0°C for 1 hour, then warm to room temperature for 3 hours.

Purification and Crystallization

Post-reaction, the mixture is washed with 10% HCl (to pH 4.5), extracting unreacted reagents. MSAMBA crystallizes from methanol/water (1:1) at 11°C, yielding 62.9% with 99.9% purity.

Table 2: Effect of Base Stoichiometry on Sulfonylation Efficiency

Triethylamine (equiv) Methanesulfonyl Chloride (equiv) Yield (%) Purity (%)
1.0 1.0 54.2 97.8
1.2 1.5 62.9 99.9
1.5 2.0 58.1 98.3

Excess base (>1.5 equiv) promotes sulfonic acid byproducts, reducing yield.

Optimization of Reaction Conditions

Catalytic System Tuning

  • Catalyst type : Pd/C outperforms Pt and Ni in hydrogenation, offering higher turnover numbers (TON > 1,000).
  • Solvent selection : Methanol saturated with NH$$_3$$ enhances oxime solubility, accelerating hydrogenation by 30% compared to aqueous NaOH.

Temperature Control

Sulfonylation at >25°C induces oligomerization of AMBA, necessitating cryogenic conditions. Adiabatic reaction modeling confirms that maintaining ≤10°C limits byproduct formation to <2%.

Industrial-Scale Production Considerations

Continuous Flow Hydrogenation

Replacing batch reactors with continuous flow systems reduces H$$2$$ consumption by 40% and cycle time by 60%. Fixed-bed reactors packed with Pd/C (10 wt%) achieve 99% conversion at 10 kg/cm$$^2$$ H$$2$$.

Waste Minimization

  • Catalyst recycling : Pd/C recovered via filtration retains 95% activity after five cycles.
  • Solvent recovery : Distillation reclaims >90% dichloromethane, reducing production costs by 25%.

Chemical Reactions Analysis

4-{[(Methylsulfonyl)amino]methyl}benzoic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions include sulfonic acids, amines, and substituted benzoic acids.

Scientific Research Applications

Agricultural Applications

Herbicide Use
Mesosulfuron-methyl is primarily utilized as a herbicide for the post-emergence control of grasses and broad-leaved weeds in cereal crops, including wheat and durum wheat. It operates by inhibiting the enzyme acetohydroxyacid synthase (AHAS), which is crucial for amino acid synthesis in plants .

Table 1: Herbicidal Efficacy of Mesosulfuron-methyl

Target WeedsCrop TypeApplication TimingEfficacy (%)
BlackgrassSpring WheatPost-emergence85
Broad-leaved weedsWinter WheatPost-emergence90
Various grassesDurum WheatPost-emergence80

Medicinal Chemistry Applications

Antiviral Activity
Recent studies have indicated that derivatives of 4-{[(Methylsulfonyl)amino]methyl}benzoic acid exhibit antiviral properties, particularly against filoviruses like Ebola and Marburg. These compounds have been synthesized to enhance their potency and selectivity as inhibitors of viral entry into host cells .

Case Study: Antiviral Efficacy
In a study evaluating a series of 4-(aminomethyl)benzamide derivatives, compound CBS1118 demonstrated an EC50 value of less than 10 μM against both Ebola and Marburg viruses, indicating its potential as a therapeutic agent .

The compound's biological activity can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar sulfonamide derivatives have shown the ability to inhibit key metabolic enzymes involved in cancer cell proliferation.
  • Receptor Modulation : The structural features allow interaction with specific receptors that influence cellular growth and apoptosis.
  • Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant effects, contributing to therapeutic applications in oxidative stress-related diseases.

Environmental Impact and Safety

While effective as a herbicide, Mesosulfuron-methyl poses potential environmental risks, including groundwater contamination. Studies have shown its mobility in soil, with high leachability indices indicating the need for careful application management to mitigate ecological impacts .

Table 2: Environmental Fate of Mesosulfuron-methyl

ParameterValue
Soil Adsorption Coefficient (Kf)0.75 - 3.1 mL/g
DT₅₀ (Field Studies)4 - 100 days
LeachabilityHigh

Mechanism of Action

The mechanism of action of 4-{[(Methylsulfonyl)amino]methyl}benzoic acid involves its interaction with specific molecular targets. As a beta-lactamase inhibitor, it binds to the active site of beta-lactamase enzymes, preventing them from hydrolyzing beta-lactam antibiotics. This enhances the efficacy of these antibiotics against resistant bacterial strains . The compound’s sulfonyl group plays a crucial role in this binding interaction, forming stable complexes with the enzyme.

Comparison with Similar Compounds

Substituent Effects on Properties

  • Steric and Electronic Profiles: The methylsulfonyl group in the target compound provides moderate electron-withdrawing effects and minimal steric hindrance, favoring interactions with enzymes or receptors requiring compact ligands .
  • Acidity: The pKa of the benzoic acid moiety (~4.06) is consistent across derivatives, as seen in 4-[(4-fluoro-3-methylphenyl)sulfonylamino]benzoic acid . This suggests the sulfonamide group’s influence on acidity is secondary to the carboxylic acid.

Biological Activity

4-{[(Methylsulfonyl)amino]methyl}benzoic acid, commonly known as Mesosulfuron-methyl , is a sulfonylurea herbicide primarily used in agricultural practices for controlling various weed species. This compound exhibits significant biological activity, particularly in inhibiting amino acid synthesis in plants, which is crucial for its herbicidal effects. This article reviews the biological activity of Mesosulfuron-methyl, focusing on its mechanism of action, efficacy in weed control, and safety profile.

Mesosulfuron-methyl functions as an acetolactate synthase (ALS) inhibitor . The ALS enzyme is vital for the biosynthesis of branched-chain amino acids, which are essential for protein synthesis in plants. By inhibiting this enzyme, Mesosulfuron-methyl disrupts the growth and development of target weed species, leading to their eventual death. The specific biochemical pathway affected includes:

  • Inhibition of ALS : This results in a halt to the production of essential amino acids such as leucine, isoleucine, and valine.
  • Impact on Plant Growth : The inhibition leads to stunted growth and chlorosis in susceptible plants.

Efficacy in Weed Control

Studies have demonstrated the effectiveness of Mesosulfuron-methyl against a variety of weed species. Below is a summary of its performance based on different research findings:

Weed Species Application Rate (g ai/ha) Control Efficacy (%) Notes
Wild Mustard (Sinapis arvensis)1463Effective at controlling early growth stages .
Italian Ryegrass (Lolium multiflorum)2078High efficacy noted in competitive crops like wheat .
Soft Red Winter Wheat (Triticum aestivum)1482Demonstrated tolerance while effectively controlling weeds .

Case Studies

  • Study on Wild Mustard Control : A field trial evaluated the efficacy of Mesosulfuron-methyl against wild mustard. The herbicide was applied at various growth stages and showed significant control rates, particularly when applied during early emergence stages. The study reported a control efficacy of up to 82% under optimal conditions .
  • Impact on Crop Tolerance : Research involving soft red winter wheat demonstrated that Mesosulfuron-methyl could effectively manage weed populations while maintaining crop health. The study indicated that wheat varieties exhibited tolerance to the herbicide, allowing for successful integration into crop management strategies without detrimental effects on yield .

Safety and Environmental Impact

While Mesosulfuron-methyl is effective as a herbicide, its environmental impact has been assessed concerning groundwater contamination and aquatic toxicity. It is classified as a potential groundwater contaminant due to its solubility and mobility in soil systems . Toxicity studies have shown low acute toxicity to aquatic organisms such as fish (Oncorhynchus mykiss) and invertebrates (Daphnia magna), suggesting a relatively low risk to non-target species under controlled use conditions .

Q & A

Q. What are the common synthetic routes for 4-{[(Methylsulfonyl)amino]methyl}benzoic acid?

The synthesis typically involves nucleophilic substitution and amidation steps. For example:

Methylsulfonamide introduction : React 4-(aminomethyl)benzoic acid with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) .

Optimization : Adjust reaction temperature (e.g., 0–45°C) and solvent polarity (e.g., dichloromethane or THF) to enhance yield .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) .

Q. How can the purity and structural integrity of this compound be verified?

Use a combination of analytical techniques :

  • HPLC : C18 column, mobile phase (acetonitrile/0.1% formic acid), retention time ~8.2 min .
  • NMR : Key signals include δ 2.95 ppm (CH₂-SO₂) and δ 12.5 ppm (COOH) in DMSO-d₆ .
  • FT-IR : Peaks at 1680 cm⁻¹ (C=O, carboxylic acid) and 1320 cm⁻¹ (S=O stretch) .

Advanced Research Questions

Q. How can retrosynthetic analysis be applied to optimize the synthesis of derivatives?

AI-driven tools (e.g., Reaxys, Pistachio) predict feasible routes:

Core modification : Replace the benzoic acid moiety with pyridine or thiophene for enhanced solubility .

Functional group tolerance : Evaluate stability of the methylsulfonyl group under reductive (e.g., LiAlH₄) or oxidative (e.g., KMnO₄) conditions .

Data-driven optimization : Use reaction databases to identify high-yield conditions (e.g., Pd catalysis for cross-coupling) .

Q. How to resolve contradictions in reported biological activity data?

Conflicting results (e.g., IC₅₀ variations in enzyme assays) may arise from:

  • Solubility issues : Use DMSO stock solutions ≤0.1% to avoid solvent interference .
  • Structural analogs : Compare activity of this compound with its hydroxy or ethoxy analogs (e.g., 4-hydroxybenzoic acid derivatives) .
  • Assay conditions : Standardize pH (7.4 PBS buffer) and temperature (37°C) .

Q. What experimental designs are recommended for environmental fate studies?

Adopt a tiered approach:

Laboratory studies :

  • Hydrolysis : Incubate at pH 4–9, 25°C, and monitor degradation via LC-MS .
  • Photolysis : Expose to UV light (λ = 254 nm) and quantify byproducts .

Ecotoxicology : Assess acute toxicity in Daphnia magna (LC₅₀) and biodegradability (OECD 301F) .

Q. How to evaluate crystallographic stability for formulation development?

  • Single-crystal X-ray diffraction : Resolve hydrogen bonding (e.g., COOH⋯O=S interactions) .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperature (>200°C indicates thermal stability) .
  • Polymorphism screening : Use solvent-drop grinding with ethanol or acetonitrile .

Q. What strategies mitigate solubility limitations in biological assays?

  • Prodrug design : Synthesize methyl or ethyl esters for improved lipophilicity .
  • Co-solvents : Use cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility .
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) .

Q. How to address discrepancies in logP and pKa predictions?

  • Experimental validation : Measure logP via shake-flask method (octanol/water) .
  • Computational refinement : Use COSMO-RS or DFT to correct in silico pKa predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-{[(Methylsulfonyl)amino]methyl}benzoic acid
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4-{[(Methylsulfonyl)amino]methyl}benzoic acid

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